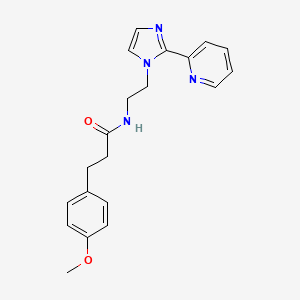

3-(4-methoxyphenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-methoxyphenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-methoxybenzaldehyde and 2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethylamine, followed by acylation with propanoyl chloride under basic conditions . The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques like recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Amide Hydrolysis

The central amide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of water (acidic) or hydroxide (basic) on the carbonyl carbon, followed by cleavage of the C–N bond.

Nucleophilic Substitution at the Imidazole Ring

The 1H-imidazole ring undergoes electrophilic substitution at the C-4/C-5 positions.

Research Findings :

Palladium-catalyzed coupling (e.g., Suzuki, Buchwald-Hartwig) efficiently introduces aryl/heteroaryl groups to the imidazole ring .

Functionalization of the Pyridine Ring

The pyridin-2-yl group participates in coordination and substitution reactions.

Demethylation of the 4-Methoxyphenyl Group

The methoxy group is susceptible to demethylation under strong acidic conditions.

| Reaction Type | Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|---|

| Demethylation | BBr₃, DCM, −78°C, 4 hrs | Boron tribromide | 3-(4-Hydroxyphenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide | ~70–85% |

Key Note :

This reaction is critical for generating phenolic intermediates for further derivatization (e.g., sulf

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 3-(4-methoxyphenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide serves as a building block for synthesizing more complex molecules. Its reactivity profile allows it to undergo various chemical reactions, such as oxidation, reduction, and electrophilic substitutions.

Biology

Biologically, this compound is investigated as a biochemical probe to study enzyme interactions. Its imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. This property makes it valuable for exploring enzyme mechanisms and developing inhibitors.

Medicine

In the medical field, this compound has been explored for its therapeutic properties , including:

- Anti-inflammatory activity : Studies have shown that derivatives of this compound can inhibit inflammatory pathways.

- Anticancer properties : Preliminary investigations indicate cytotoxic effects against various cancer cell lines.

| Activity Type | Potential Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory cytokines | |

| Anticancer | Cytotoxicity against cancer cells |

Industry

In industrial applications, this compound is utilized in the development of new materials with specific electronic or optical properties. Its unique structure allows for the design of materials with tailored functionalities, which can be applied in various technological domains.

Case Studies

- Anti-inflammatory Studies : Research demonstrated that derivatives of this compound showed significant inhibition of 5-lipoxygenase, suggesting potential for developing anti-inflammatory drugs .

- Cytotoxic Activity Against Cancer Cells : A study evaluated the cytotoxic effects of related compounds against breast cancer cell lines (MCF-7, T47-D, MDA-MB 231), revealing promising results with IC50 values indicating effective cytotoxicity .

- Enzyme Interaction Studies : Investigations into the compound's mechanism of action revealed its ability to bind with specific enzymes, providing insights into its potential as an enzyme inhibitor .

Wirkmechanismus

The mechanism of action of 3-(4-methoxyphenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, the aromatic and heterocyclic structures may allow the compound to interact with DNA or proteins, affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(4-hydroxyphenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide: Similar structure with a hydroxyl group instead of a methoxy group.

3-(4-chlorophenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide: Contains a chlorine atom on the aromatic ring.

3-(4-nitrophenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide: Features a nitro group on the aromatic ring.

Uniqueness

The uniqueness of 3-(4-methoxyphenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide lies in its methoxy group, which can influence the compound’s electronic properties and reactivity. This makes it a valuable scaffold for the development of new pharmaceuticals and materials with tailored properties .

Biologische Aktivität

The compound 3-(4-methoxyphenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by case studies and research findings.

Anticancer Activity

Recent studies have indicated that derivatives of imidazole, including those similar to this compound, exhibit significant anticancer properties. For instance:

- In vitro studies demonstrated that imidazole derivatives could inhibit the growth of various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The IC50 values for these compounds were found to be lower than those of standard chemotherapeutics like doxorubicin .

- Mechanistic studies revealed that these compounds might act through multiple pathways, including the inhibition of histone deacetylases (HDAC) and telomerase activity, which are crucial for cancer cell proliferation .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

- Antibacterial tests indicated that this compound exhibited effective activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was reported to be significantly lower than that of conventional antibiotics .

- Fungal assays further confirmed its antifungal potential, with notable activity against pathogenic strains such as Candida albicans .

Anti-inflammatory Activity

The anti-inflammatory properties of the compound were explored through various models:

- In vivo studies demonstrated a reduction in inflammation markers in animal models treated with the compound. The results indicated a decrease in cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Case Study 1: Anticancer Efficacy

In a study published in 2024, researchers synthesized a series of imidazole derivatives and evaluated their anticancer efficacy. Among these, the compound similar to this compound showed an IC50 value of 15 µM against A431 cells, demonstrating significant cytotoxicity compared to controls .

Case Study 2: Antimicrobial Properties

A comprehensive screening of synthesized alkaloids was conducted where the target compound was tested against various bacterial strains. The results showed that it had an MIC value of 32 µg/mL against Staphylococcus aureus, outperforming several known antibiotics .

Research Findings Summary Table

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c1-26-17-8-5-16(6-9-17)7-10-19(25)22-12-14-24-15-13-23-20(24)18-4-2-3-11-21-18/h2-6,8-9,11,13,15H,7,10,12,14H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWFNBRBWIBNJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCCN2C=CN=C2C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.